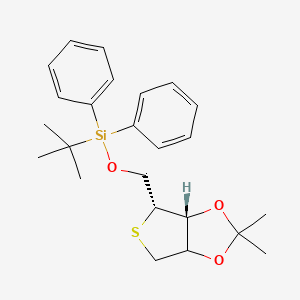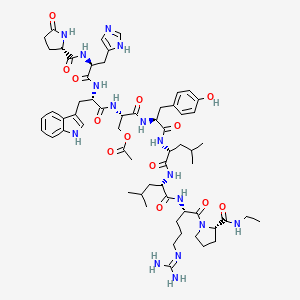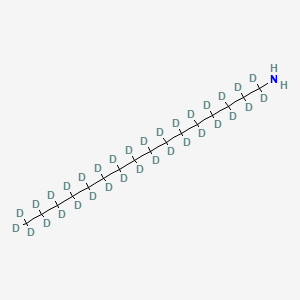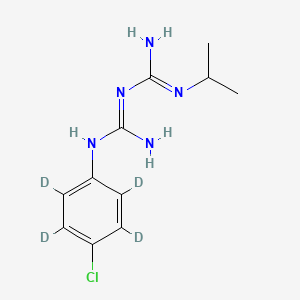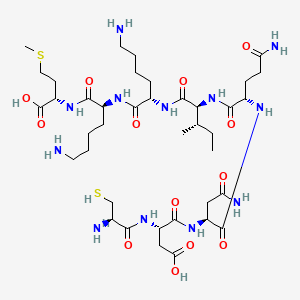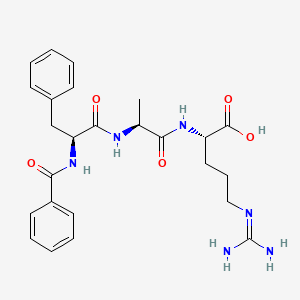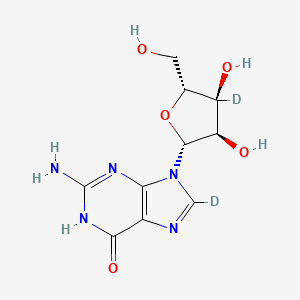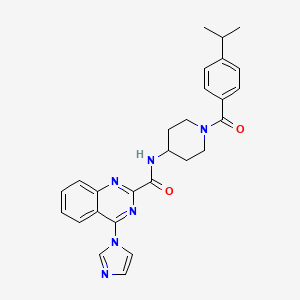
Cyp51/PD-L1-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyp51/PD-L1-IN-3, also known as compound L21, is a quinazoline compound with notable antifungal properties. It serves as a dual inhibitor targeting cytochrome P450 family 51 (CYP51) and programmed death-ligand 1 (PD-L1). This compound has shown significant potential in promoting early apoptosis of fungal cells within the cell cycle, reducing intracellular concentrations of interleukin-2 (IL-2), nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κBp65) proteins. Additionally, it induces mitochondrial impairment and reactive oxygen species (ROS) accumulation, leading to fungal cell lysis and death .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyp51/PD-L1-IN-3 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the Quinazoline Core: This involves the cyclization of appropriate precursors under controlled conditions.
Functionalization: Introduction of functional groups to the quinazoline core to enhance its biological activity.
Final Assembly: Coupling reactions to attach the specific side chains that confer dual inhibitory activity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions to maintain efficiency.
Purification: Employing techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
Quality Control: Rigorous testing to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
Cyp51/PD-L1-IN-3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinazoline core or side chains, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its inhibitory properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified biological activities
科学研究应用
Cyp51/PD-L1-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of dual inhibition and the synthesis of quinazoline derivatives.
Biology: Investigated for its role in inducing apoptosis in fungal cells and its effects on intracellular protein levels.
Medicine: Explored for its potential as an antifungal agent and its ability to modulate immune responses by targeting PD-L1.
作用机制
Cyp51/PD-L1-IN-3 exerts its effects through dual inhibition of CYP51 and PD-L1. The mechanism involves:
CYP51 Inhibition: Inhibiting CYP51 disrupts the synthesis of ergosterol, a key component of fungal cell membranes, leading to cell lysis and death.
PD-L1 Inhibition: Blocking PD-L1 prevents it from binding to its receptor PD-1 on immune cells, thereby enhancing immune responses against fungal infections.
相似化合物的比较
Cyp51/PD-L1-IN-3 is unique due to its dual inhibitory activity. Similar compounds include:
Fluconazole: A well-known antifungal agent that primarily targets CYP51 but lacks PD-L1 inhibitory activity.
Pembrolizumab: An immune checkpoint inhibitor targeting PD-1 but does not have antifungal properties.
The uniqueness of this compound lies in its ability to simultaneously target both CYP51 and PD-L1, offering a multifaceted approach to antifungal therapy and immune modulation.
属性
分子式 |
C27H28N6O2 |
|---|---|
分子量 |
468.5 g/mol |
IUPAC 名称 |
4-imidazol-1-yl-N-[1-(4-propan-2-ylbenzoyl)piperidin-4-yl]quinazoline-2-carboxamide |
InChI |
InChI=1S/C27H28N6O2/c1-18(2)19-7-9-20(10-8-19)27(35)32-14-11-21(12-15-32)29-26(34)24-30-23-6-4-3-5-22(23)25(31-24)33-16-13-28-17-33/h3-10,13,16-18,21H,11-12,14-15H2,1-2H3,(H,29,34) |
InChI 键 |
QUXRRYSRXWYLPU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)C3=NC4=CC=CC=C4C(=N3)N5C=CN=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


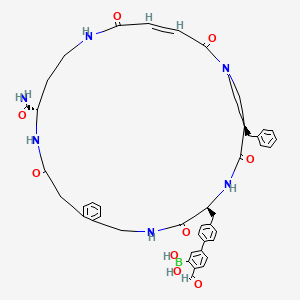
![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)
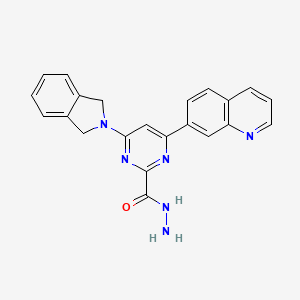
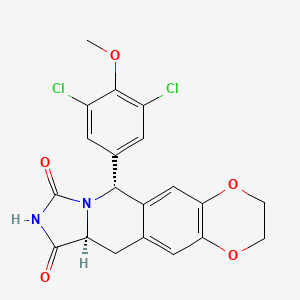
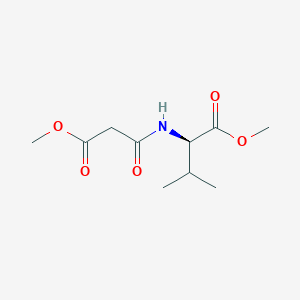
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
